molecular formula C5H11BrN2S B13952646 4,5-Dihydro-2-amino-3-ethylthiazolium bromide CAS No. 37914-95-7

4,5-Dihydro-2-amino-3-ethylthiazolium bromide

Cat. No.: B13952646
CAS No.: 37914-95-7
M. Wt: 211.13 g/mol
InChI Key: FNTMILDGUGRTEQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-amino-3-ethylthiazolium bromide is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the thiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a thioamide in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or iron bromide can enhance the reaction efficiency and reduce the reaction time. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-amino-3-ethylthiazolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

Scientific Research Applications

4,5-Dihydro-2-amino-3-ethylthiazolium bromide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in developing drugs for treating infections and inflammatory diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial or anti-inflammatory effects, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar chemical properties.

    Benzothiazole: Contains an additional benzene ring, offering different biological activities.

    Thiazolidine: A reduced form of thiazole with distinct chemical reactivity.

Uniqueness

4,5-Dihydro-2-amino-3-ethylthiazolium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

37914-95-7

Molecular Formula

C5H11BrN2S

Molecular Weight

211.13 g/mol

IUPAC Name

3-ethyl-1,3-thiazolidin-2-imine;hydrobromide

InChI

InChI=1S/C5H10N2S.BrH/c1-2-7-3-4-8-5(7)6;/h6H,2-4H2,1H3;1H

InChI Key

FNTMILDGUGRTEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=N.Br

Origin of Product

United States

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